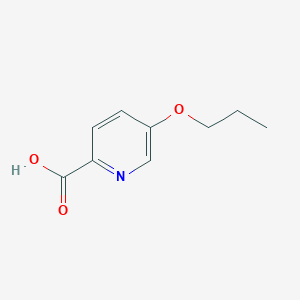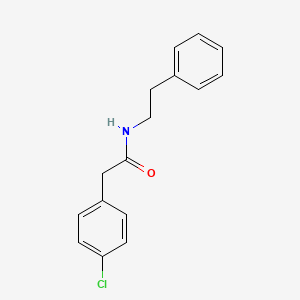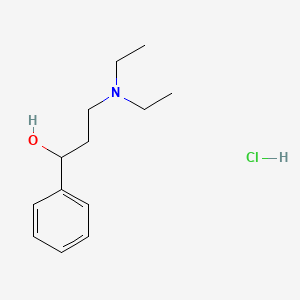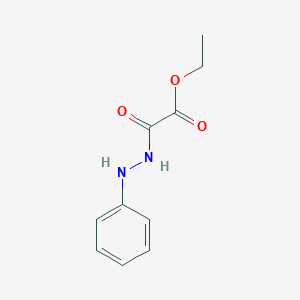
7-Bromo-n,n-bis(2-chloroethyl)-9h-fluoren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-n,n-bis(2-chloroethyl)-9h-fluoren-2-amine: is a synthetic organic compound that belongs to the class of fluorenes This compound is characterized by the presence of a bromine atom at the 7th position, two chloroethyl groups attached to the nitrogen atom, and an amine group at the 2nd position of the fluorene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-n,n-bis(2-chloroethyl)-9h-fluoren-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of fluorene to introduce the bromine atom at the 7th position, followed by the introduction of the chloroethyl groups through nucleophilic substitution reactions. The final step involves the formation of the amine group at the 2nd position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The presence of bromine and chloroethyl groups makes the compound susceptible to nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted fluorenes.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Bromo-n,n-bis(2-chloroethyl)-9h-fluoren-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating enzyme activities and other biological processes.
Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes, including the manufacture of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 7-Bromo-n,n-bis(2-chloroethyl)-9h-fluoren-2-amine involves its interaction with specific molecular targets. The presence of the bromine and chloroethyl groups allows the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activities or the modulation of signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
- 7-Bromo-n,n-bis(2-chloroethyl)-2,1,3-benzothiadiazole-4-sulfonamide
- 4-Bromo-4’,4’'-dimethoxytriphenylamine
Comparison: Compared to similar compounds, 7-Bromo-n,n-bis(2-chloroethyl)-9h-fluoren-2-amine is unique due to its specific substitution pattern on the fluorene ring. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specific applications that other compounds may not be able to achieve. For example, the presence of the amine group at the 2nd position of the fluorene ring can influence its interaction with biological targets, potentially leading to different biological activities.
Propriétés
Numéro CAS |
6583-90-0 |
|---|---|
Formule moléculaire |
C17H16BrCl2N |
Poids moléculaire |
385.1 g/mol |
Nom IUPAC |
7-bromo-N,N-bis(2-chloroethyl)-9H-fluoren-2-amine |
InChI |
InChI=1S/C17H16BrCl2N/c18-14-1-3-16-12(10-14)9-13-11-15(2-4-17(13)16)21(7-5-19)8-6-20/h1-4,10-11H,5-9H2 |
Clé InChI |
SYKNAGFUUILZBB-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)N(CCCl)CCCl)C3=C1C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester](/img/structure/B13998079.png)

![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)



![ethyl N-[6-amino-4-[[3-(4-chloro-N-methylanilino)-2-oxopropyl]amino]-5-nitropyridin-2-yl]carbamate](/img/structure/B13998117.png)
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate](/img/structure/B13998125.png)

![7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B13998135.png)




